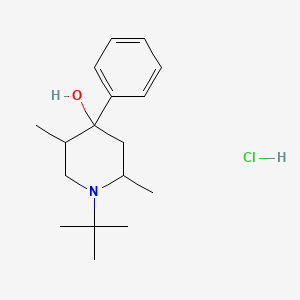
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-2,5-dimethyl-4-phenyl-4-piperidinol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TAPC and is a piperidinol derivative. TAPC has been shown to have a range of biochemical and physiological effects, making it an interesting compound for researchers to study. In
Mecanismo De Acción
The mechanism of action of TAPC is not fully understood, but it is believed to interact with the electron transport chain in cells. Specifically, TAPC has been shown to inhibit complex III of the electron transport chain, leading to a decrease in ATP production. This inhibition of complex III is thought to be responsible for the cytotoxic effects of TAPC.
Biochemical and Physiological Effects:
TAPC has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that TAPC can induce apoptosis in cancer cells and inhibit the growth of bacteria. TAPC has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TAPC in lab experiments is its fluorescent properties, which make it a useful tool for studying biological systems. TAPC is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using TAPC is its cytotoxic effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on TAPC. One area of interest is the development of new OLEDs and OPVs using TAPC as a charge transport material or dopant. Another area of interest is the potential use of TAPC as a therapeutic agent for cancer or bacterial infections. Further research is needed to fully understand the mechanism of action of TAPC and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of TAPC is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 1,4-diphenyl-1,3-butadiene, which undergoes a Diels-Alder reaction with N-phenylmaleimide to form a bicyclic intermediate. This intermediate is then reduced to form the piperidinol ring, which is further modified to introduce the tert-butyl and methyl groups. Finally, the hydrochloride salt is formed by reacting the piperidinol with hydrochloric acid.
Aplicaciones Científicas De Investigación
TAPC has been used in a variety of scientific research applications, including as a fluorescent dye, a charge transport material in organic light-emitting diodes (OLEDs), and as a dopant in organic photovoltaics (OPVs). The fluorescence properties of TAPC make it a useful tool for studying biological systems, such as protein-protein interactions. TAPC has also been shown to have good charge transport properties, making it a promising material for use in OLEDs and OPVs.
Propiedades
IUPAC Name |
1-tert-butyl-2,5-dimethyl-4-phenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-12-18(16(3,4)5)14(2)11-17(13,19)15-9-7-6-8-10-15;/h6-10,13-14,19H,11-12H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSFZKBKYNOKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C(C)(C)C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,3-trichloro-2-propen-1-yl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5226457.png)


![N-(3,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5226488.png)

![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![[3-benzyl-1-(2-chloro-4,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5226502.png)
![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![ethyl 4-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]acetyl}-4-piperidinecarboxylate](/img/structure/B5226511.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-3-methoxybenzamide](/img/structure/B5226519.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)
